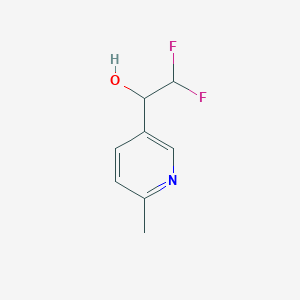

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol

Beschreibung

Historical Context and Development

The development of 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol must be understood within the broader historical framework of organofluorine chemistry, which began before elemental fluorine itself was isolated. The foundational work in organofluorine chemistry traces back to 1835, when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate, marking the actual first synthesis of an organofluorine compound. Alexander Borodin's pioneering work in 1862, involving the first nucleophilic replacement of a halogen atom by fluoride, established the halogen exchange methodology that remains broadly used in fluorochemical industry for introducing fluorine atoms into organic molecules.

The specific development of difluoromethyl-containing compounds gained momentum through the work of Swarts in 1898, who reported the first aromatic compounds with fluorinated side chains. The conversion of benzotrichloride with antimony trifluoride, later achieved with hydrogen fluoride in the 1930s, demonstrated the feasibility of introducing multiple fluorine atoms into organic frameworks. These early methodologies formed the basis for industrial applications that would eventually lead to the sophisticated synthetic approaches used for compounds like this compound.

The modern era of organofluorine chemistry experienced significant advancement with the introduction of electrophilic fluorinating methodologies beginning in the late 1940s, starting with cobalt trifluoride. Joseph H. Simons's development of electrochemical fluorination in the 1930s provided new pathways for generating highly stable perfluorinated materials. The 1957 description of 5-fluorouracil's anticancer activity provided one of the first examples of rational drug design and sparked a surge of interest in fluorinated pharmaceuticals. This historical progression established the foundation for contemporary synthesis of complex fluorinated heterocycles, including pyridine derivatives with difluoromethyl substituents.

Significance in Organofluorine Chemistry

This compound holds particular significance in organofluorine chemistry due to its embodiment of the difluoromethyl group as a bioisosteric replacement for traditional functional groups. Research has demonstrated that difluoromethyl groups act as lipophilic hydrogen bond donors, with hydrogen bond acidity parameters ranging from 0.085 to 0.126, placing them on a scale similar to thiophenol, aniline, and amine groups. This unique property makes the compound valuable in medicinal chemistry applications where enhanced lipophilicity and specific hydrogen bonding interactions are desired.

The compound's significance extends to its role in advanced synthetic methodologies for difluoromethylation reactions. Recent developments in difluoromethylation of aliphatic alcohols using sulfur-based difluoromethyl transfer reagents have demonstrated the growing importance of compounds containing the difluoromethyl motif. The reaction proceeds through a difluorocarbene pathway involving a five-membered transition state with water participation, highlighting the mechanistic complexity and synthetic utility of difluoromethyl-containing compounds.

Furthermore, the compound represents advances in deoxyfluorination methodologies that have emerged as alternatives to traditional fluorinating agents. The development of 3,3-difluoro-1,2-diarylcyclopropenes as deoxyfluorination reagents demonstrates the evolution toward more practical and selective fluorination methods. These reagents, which contain an all-carbon scaffold, provide improved selectivity based on the electronic nature of alcohols, enabling fluorination of diols at relatively electron-rich positions rather than sterically hindered sites.

The following table summarizes key properties that establish the compound's significance in organofluorine chemistry:

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C8H9F2NO | Integration of fluorine with heterocyclic framework |

| Molecular Weight | 173.16 g/mol | Optimal size for pharmaceutical applications |

| Hydrogen Bond Acidity | 0.085-0.126 range | Comparable to thiophenol and aniline groups |

| Lipophilicity Enhancement | Δlog P range -0.1 to +0.4 | Tunable based on electronic substituents |

| Synthetic Accessibility | Commercial availability | Established synthetic routes and commercial sources |

Position within Pyridine Derivative Classification Systems

This compound occupies a specific position within the systematic classification of pyridine derivatives based on substitution patterns and functional group arrangements. The compound features substitution at the 3-position of the pyridine ring with a difluoromethylcarbinol group, while bearing a methyl substituent at the 6-position. This substitution pattern places it within the category of 3,6-disubstituted pyridines, a class known for specific reactivity patterns and biological activities.

Within the International Union of Pure and Applied Chemistry nomenclature system, the compound follows the systematic naming convention for pyridine derivatives where positions are numbered starting from the nitrogen atom. The systematic name reflects the azinine designation recommended by the International Union of Pure and Applied Chemistry, though the historical name pyridyl is encouraged and more commonly used. The numbering system establishes the 3-position as the beta position and the 6-position as the alpha position relative to the nitrogen heteroatom.

The compound's classification within organofluorine derivatives of pyridine places it among a growing class of heterocyclic compounds designed for pharmaceutical applications. Related compounds in this classification include various fluorinated pyridine derivatives such as 2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethanol and 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-ol. These structural analogs demonstrate the systematic exploration of fluorine substitution patterns on pyridine frameworks for modulating chemical and biological properties.

The compound's position in synthetic chemistry is further defined by its role as both a synthetic target and intermediate in more complex transformations. The synthesis of 4-(difluoromethyl)pyridin-2-amine through scalable methodologies demonstrates the industrial relevance of difluoromethyl pyridine derivatives. The five-step synthesis starting from commercially available 2,2-difluoroacetic anhydride, achieving 46% overall yield, illustrates the practical synthetic accessibility of this class of compounds.

Moreover, the compound's classification extends to its relationship with nucleophilic aromatic substitution chemistry characteristic of pyridine derivatives. The electron-deficient nature of the pyridine ring system makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, while the 3-position substitution pattern influences the overall electronic properties and reactivity. This reactivity profile positions the compound within the broader framework of heteroaromatic chemistry where electronic effects of substituents significantly influence chemical behavior and synthetic utility.

Eigenschaften

IUPAC Name |

2,2-difluoro-1-(6-methylpyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-2-3-6(4-11-5)7(12)8(9)10/h2-4,7-8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYMXVUOIVYEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling Reactions

A common and effective method to prepare fluorinated pyridine alcohols involves palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura type couplings, which allow the formation of C-C bonds between aryl halides and boronic acid derivatives.

-

- Halogenated 6-methylpyridin-3-yl derivatives (often bromides or chlorides).

- Boronic esters or boronic acids bearing the difluoroethanol moiety or its protected equivalents.

-

- Palladium complexes such as Pd(AmPhos)₂Cl₂.

- Phosphine ligands like AmPhos to enhance catalyst stability and activity.

-

- Use of bases such as potassium phosphate (K₃PO₄).

- Solvents include degassed water with co-solvents like 2-methyltetrahydrofuran (2-MeTHF).

- Temperature typically around 70°C.

- Inert atmosphere (argon or nitrogen) to prevent catalyst degradation.

- Reaction times vary from 16 to 27 hours depending on scale and substrate reactivity.

-

- Acid quenching (e.g., with 1 M HCl) to precipitate the product.

- Cooling to 0°C to facilitate crystallization.

- Filtration and washing to isolate the pure compound.

This approach is supported by detailed experimental procedures where the reaction progress is monitored by TLC and GC, and the final product is isolated as a solid with good yields (e.g., 83.2% yield reported for a related intermediate).

Nucleophilic Aromatic Substitution (S_NAr) Routes

For some pyridine derivatives, nucleophilic aromatic substitution can be employed, especially when the pyridine ring is activated by electron-withdrawing groups.

-

- Starting from dichloropyrimidine or substituted pyridine intermediates.

- The nucleophile is often a difluoro-substituted alcohol or its precursor.

- Reaction under acidic or basic conditions to facilitate substitution.

-

- Single-step conversion to the target compound.

- Avoids the need for palladium catalysts, which can be costly.

-

- Lower yields in some cases compared to cross-coupling.

- Requires careful control of reaction conditions to avoid side reactions.

This method has been utilized in the synthesis of related difluoropyridine compounds and optimized to improve yields and selectivity.

Improved Synthetic Procedures from Patent Literature

Patents related to the synthesis of intermediates structurally similar to 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol describe improved processes focusing on:

Use of Palladium Catalysts with Specific Ligands :

- Employing ligands such as Xantphos to enhance catalytic efficiency.

- Optimization of catalyst loading to minimize costs while maintaining high yields.

-

- Temperature control (e.g., heating to 85°C for 20-27 hours).

- Use of nitrogen atmosphere to prevent oxidation.

- Quenching protocols involving gradual cooling and water dilution to precipitate the product.

-

- Phase separation techniques to remove aqueous impurities.

- Vacuum drying at moderate temperatures (~60°C).

-

- Achieving yields above 80% with high purity suitable for pharmaceutical applications.

These improvements are critical for scalable and reproducible synthesis of the compound and its analogs.

Summary Table of Preparation Methods

Research Findings and Considerations

The palladium-catalyzed cross-coupling method is the most reliable and widely used approach for synthesizing this compound and related compounds, offering high yields and purity essential for pharmaceutical intermediates.

Ligand choice and reaction atmosphere critically affect catalyst performance and product yield.

Reaction monitoring by TLC and GC ensures completion and helps optimize reaction time.

Post-reaction workup involving phase separation and controlled crystallization enhances product isolation efficiency.

Alternative methods like nucleophilic aromatic substitution are less common but may be suitable for specific derivatives or when avoiding palladium catalysts.

Analyse Chemischer Reaktionen

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The difluoroethanol moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Case Studies:

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested in vitro against A549 human lung adenocarcinoma cells, demonstrating significant reductions in cell viability at concentrations as low as 100 µM .

Neuropharmacology

Fluorinated alcohols have been investigated for their neuroprotective properties. The presence of the pyridine ring may enhance binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases.

Research Findings:

- In studies examining the neuroprotective effects of similar compounds, it was found that modifications to the pyridine moiety significantly influenced receptor binding profiles and neuroprotective efficacy .

Material Science

The unique properties of 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol make it a candidate for developing advanced materials. Its ability to form hydrogen bonds and interact with various substrates can be utilized in creating coatings or polymers with enhanced durability and chemical resistance.

Applications in Coatings:

- Research has shown that incorporating fluorinated compounds into polymer matrices can improve water repellency and surface hardness, making them suitable for protective coatings in industrial applications .

Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Neuroprotection | Various neuronal models | Varies | Enhanced cell survival rates under stress conditions |

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the difluoroethanol group and 6-methylpyridin-3-yl substituent. Below is a comparative analysis with key analogues:

Key Observations:

The methyl group on the pyridine ring (vs. methoxy in ) enhances steric bulk, which may influence binding affinity in target proteins.

Pyridine Substitution :

- The 6-methylpyridin-3-yl group differentiates the compound from the 4-methoxyphenyl analogue in , offering distinct electronic effects. Pyridine’s nitrogen atom introduces hydrogen-bonding capability, which is absent in phenyl derivatives.

Biological Relevance: Compounds like those in incorporate tetrazolyl groups, which are known to enhance bioavailability and mimic carboxylic acids. The absence of such groups in the target compound suggests a different pharmacological profile.

Physicochemical and Commercial Considerations

Biologische Aktivität

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula . This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The presence of fluorine atoms in its structure enhances its biological activity by improving metabolic stability and bioavailability.

Chemical Structure

The IUPAC name for this compound is this compound. Its structure features a hydroxyl group attached to an ethane backbone, which is further substituted with a 6-methylpyridine moiety. The incorporation of fluorine atoms contributes to its unique properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. The fluorine atoms enhance the compound's ability to form hydrogen bonds and interact with proteins and enzymes. This interaction can modulate various cellular processes, including enzyme activity and receptor binding.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

1. Anticancer Activity:

Studies have shown that compounds similar to this compound possess antiproliferative effects against various cancer cell lines. For instance, related fluorinated pyridine derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colon cancer cell lines .

2. Anti-inflammatory Properties:

Fluorinated compounds are often explored for their anti-inflammatory potential. Preliminary studies suggest that this compound may inhibit pathways involved in inflammation, although specific mechanisms need further elucidation.

3. Antimicrobial Activity:

The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive bacteria and biofilm formation, indicating that this compound might also exhibit antibacterial activity .

Comparative Analysis

A comparison of this compound with related compounds can provide insights into its unique biological profile:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | Potential | Enzyme modulation |

| 2,2-Difluoro-2-(3-pyridyl)ethanol | High | Low | Receptor binding |

| 2,2-Difluoro-2-(4-methylpyridin-3-yl)ethanol | High | Moderate | Protein synthesis inhibition |

Case Studies

Several studies have evaluated the biological activity of fluorinated pyridine derivatives:

Case Study 1: Anticancer Efficacy

In a study evaluating various fluorinated compounds, 2,2-Difluoro derivatives exhibited IC50 values in the low micromolar range against MCF-7 and A549 cell lines, indicating potent anticancer activity .

Case Study 2: Antimicrobial Properties

Research on related compounds showed effective inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms involved included disruption of protein synthesis and nucleic acid production pathways .

Q & A

(Basic) What are the optimal synthetic routes for preparing 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves fluorination of a pyridine precursor. A common approach is to introduce fluorine atoms via nucleophilic substitution using fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) . Protecting groups (e.g., methoxymethyl chloride) may stabilize intermediates during pyridine functionalization, as seen in analogous syntheses of pyridinyl alcohols . Optimization should focus on:

- Temperature control : Elevated temperatures (80–100°C) improve fluorination efficiency but may require inert atmospheres to prevent decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reagent solubility and reaction rates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization can isolate the product with >95% purity.

(Basic) What analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : NMR confirms fluorine substitution patterns, while NMR identifies pyridinyl proton environments .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks, critical for confirming stereochemistry .

- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detect impurities (<0.1%) and validate molecular weight .

(Advanced) How do the electronic effects of fluorine substituents influence the compound’s reactivity in biological systems?

Methodological Answer:

The difluoro group enhances lipophilicity and metabolic stability, as seen in fluorinated enzyme inhibitors . For example:

- Hydrogen-bonding disruption : Fluorine’s electronegativity alters electron density on the pyridine ring, affecting binding to targets like NADPH oxidase or proteases .

- Steric effects : The 2,2-difluoro configuration minimizes steric hindrance compared to bulkier substituents, improving target engagement .

Experimental validation requires: - Docking studies : To model interactions with enzymes (e.g., SARS-CoV-2 main protease) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities modified by fluorine .

(Advanced) What computational methods are recommended to predict the compound’s pharmacokinetic properties and toxicity?

Methodological Answer:

- DFT calculations : Predict thermodynamic stability and reactive intermediates (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- ADMET modeling : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risks, guided by structural analogs .

- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models .

(Advanced) How can in vivo efficacy studies be designed to evaluate the compound’s therapeutic potential?

Methodological Answer:

- Disease models : Use rodent models (e.g., pulmonary fibrosis in rats) to assess anti-inflammatory or antifibrotic activity .

- Dose optimization : Pharmacodynamic markers (e.g., phosphorylated MAPK levels) guide dosing regimens, as demonstrated for B-Raf inhibitors .

- Toxicity screening : Monitor hepatotoxicity via ALT/AST levels and histopathology .

(Basic) What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- Storage : Store at –20°C under argon to prevent oxidation; hygroscopicity requires desiccants .

- In-solution stability : Avoid aqueous buffers at pH >8, where hydrolysis of the difluoro group may occur .

- Degradation testing : Accelerated stability studies (40°C/75% RH for 4 weeks) identify decomposition products via LC-MS .

(Advanced) How can enantiomeric separation be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases .

- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% enantiomeric excess .

(Advanced) How should contradictory data from different synthetic routes or bioassays be resolved?

Methodological Answer:

- Comparative analysis : Replicate experiments under standardized conditions (e.g., same reagent batches, equipment).

- Mechanistic studies : Probe reaction pathways using isotopic labeling (, ) or in situ IR spectroscopy .

- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., 6-fluoro vs. 6-methyl pyridinyl derivatives) to identify substituent-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.